1,2,3,4-Tetrahydroquinoline-5-sulfonyl fluoride
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Overview
Description
1,2,3,4-Tetrahydroquinoline-5-sulfonyl fluoride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are used in various scientific research applications. The sulfonyl fluoride group in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride typically involves the reaction of 1,2,3,4-tetrahydroquinoline with sulfonyl fluoride reagents. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with sulfuryl fluoride (SO2F2) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-5-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various sulfonamide, sulfonate, and sulfone derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-5-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the sulfonyl fluoride group but shares the tetrahydroquinoline core structure.
Quinoline: An oxidized form of tetrahydroquinoline with different chemical properties.
Sulfonyl Fluorides: Compounds with similar sulfonyl fluoride groups but different core structures.
Uniqueness
1,2,3,4-Tetrahydroquinoline-5-sulfonyl fluoride is unique due to the presence of both the tetrahydroquinoline core and the sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H10FNO2S |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride |
InChI |
InChI=1S/C9H10FNO2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1,4-5,11H,2-3,6H2 |
InChI Key |
WNQFAUMWVIXLCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2S(=O)(=O)F)NC1 |
Origin of Product |
United States |
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